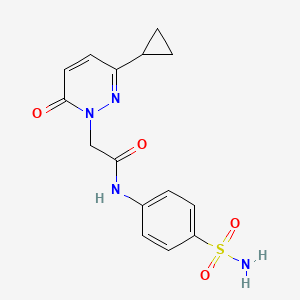![molecular formula C16H14F2N6O B6427938 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea CAS No. 2034371-33-8](/img/structure/B6427938.png)
3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea (DFPP) is a synthetic compound with a variety of potential applications in scientific research. It is a member of the pyrazolylurea family of compounds, which are known for their ability to bind to certain proteins and receptors, making them useful for studying biochemical and physiological processes. DFPP has been studied for its potential to interact with a variety of proteins, and its ability to modulate the activity of certain enzymes. The purpose of
Wissenschaftliche Forschungsanwendungen
3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea has a variety of potential applications in scientific research. It has been studied for its ability to interact with a variety of proteins, including the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea has also been studied for its ability to modulate the activity of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea has been studied for its potential to inhibit the growth of certain cancer cells, and its ability to modulate the activity of certain ion channels.
Wirkmechanismus
The mechanism of action of 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea is not yet fully understood. However, it is believed that 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea binds to certain proteins and receptors, which modulates their activity. For example, 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea has been shown to bind to the enzyme HDAC, which inhibits its activity and leads to an increase in gene expression. In addition, 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea has been shown to bind to the enzyme acetylcholinesterase, which increases its activity and leads to an increase in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea are not yet fully understood. However, it is believed that 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea has the potential to modulate the activity of certain enzymes and proteins, which could lead to a variety of effects. For example, 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea has been studied for its potential to inhibit the growth of certain cancer cells, and its ability to modulate the activity of certain ion channels. In addition, 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea has been studied for its ability to modulate the activity of the enzyme acetylcholinesterase, which could lead to changes in the levels of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea in laboratory experiments has several advantages. First, 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea is relatively easy to synthesize, which makes it readily available for laboratory experiments. Second, 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea has been studied for its ability to interact with a variety of proteins and receptors, which makes it useful for studying biochemical and physiological processes. Finally, 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea has been studied for its potential to inhibit the growth of certain cancer cells, and its ability to modulate the activity of certain ion channels.
However, there are some limitations to the use of 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea in laboratory experiments. First, the mechanism of action of 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea is not yet fully understood, which could limit the accuracy of experiments that rely on the compound. Second, 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea is a synthetic compound, and its long-term effects are not yet known. Finally, 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea is a relatively new compound, and more research is needed to fully understand its potential applications in scientific research.
Zukünftige Richtungen
The potential future directions for research on 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea are numerous. First, further research is needed to better understand the mechanism of action of the compound and its potential effects on biochemical and physiological processes. Second, further research is needed to determine the long-term effects of 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea and its potential applications in medical treatments. Third, further research is needed to explore the potential of 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea to modulate the activity of certain ion channels and its potential to inhibit the growth of certain cancer cells. Fourth, further research is needed to explore the potential of 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea to interact with other proteins and receptors, and its potential to modulate the activity of certain enzymes. Finally, further research is needed to explore the potential of 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea to be used in other laboratory experiments and its potential applications in industrial processes.
Synthesemethoden
The synthesis of 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea is a multi-step process that begins with the reaction of 2,6-difluorobenzaldehyde and 1-methyl-1H-pyrazol-4-yl-pyrazine-2-carboxylic acid. This reaction yields a compound known as 2-(2,6-difluorophenyl)-3-methyl-1H-pyrazol-4-ylpyrazine-2-carboxylic acid. This compound is then reacted with methyl isothiocyanate, which yields 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea.
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O/c1-24-9-10(7-22-24)14-13(19-5-6-20-14)8-21-16(25)23-15-11(17)3-2-4-12(15)18/h2-7,9H,8H2,1H3,(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCXMQSHJDYJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorophenyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6427856.png)
![1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B6427876.png)

![6-cyclopropyl-2-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6427886.png)

![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6427895.png)

![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6427900.png)
![methyl 3-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6427915.png)
![1-(3,4-dimethylphenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B6427923.png)
![1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6427935.png)
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6427945.png)
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(1H-indol-1-yl)acetamide](/img/structure/B6427948.png)
![(pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6427949.png)